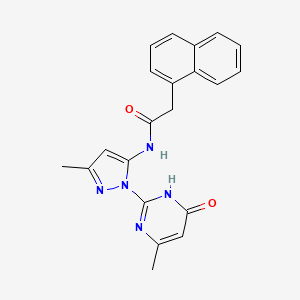

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-13-11-19(27)24-21(22-13)26-18(10-14(2)25-26)23-20(28)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11H,12H2,1-2H3,(H,23,28)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLXRPMKEWBJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving urea or thiourea with β-dicarbonyl compounds.

Coupling with Naphthalene Derivative: The final step involves coupling the pyrazole-pyrimidine intermediate with a naphthalene derivative through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Optimization of Reaction Conditions: Temperature, solvent, and pH adjustments to maximize efficiency.

Use of Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the naphthalene or pyrazole rings.

Reduction: Reduction reactions using agents like sodium borohydride can alter the functional groups, such as reducing ketones to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide exhibit antiviral properties. For instance, derivatives of pyrazole and pyrimidine have shown effectiveness against HIV and other viral infections. A study demonstrated that certain pyrazole derivatives displayed significant anti-HIV activity, with EC50 values as low as 0.0334 μmol/L .

Antifungal Activity

The compound's structural analogs have also been evaluated for antifungal properties. A study focused on 1,6-dihydropyrimidine derivatives showed promising antifungal activity, suggesting that modifications in the structure can enhance efficacy against fungal pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar frameworks. The incorporation of naphthalene and pyrazole motifs has been linked to the inhibition of cancer cell proliferation in various cancer types. For instance, research on related compounds indicated that they could inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Evaluation

A notable study synthesized a series of compounds based on the structure of this compound. The synthesized derivatives were subjected to biological evaluation for their antiviral and anticancer activities. The results indicated that specific modifications led to enhanced activity against both HIV and various cancer cell lines .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of similar compounds revealed that the presence of specific functional groups significantly influences biological activity. For example, the introduction of electron-withdrawing groups at particular positions on the aromatic rings improved antiviral potency . This insight is crucial for designing new derivatives with optimized therapeutic profiles.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating biological pathways. For example, it might inhibit enzyme activity by mimicking substrate molecules or binding to receptor sites to block signal transduction.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s pyrazole-pyrimidinone scaffold is synthetically tractable, akin to 4i and 4j, but the naphthyl acetamide requires specialized coupling reagents .

- Biological Data Gap: No experimental IC₅₀ or solubility data are available for the target compound or its analogues in the provided evidence. Predictions rely on computational models.

- Contradictions : emphasizes coumarin and tetrazole functionalities for imaging and binding, whereas highlights stereochemistry for pharmacokinetic optimization. These divergent strategies reflect context-specific design priorities.

Biological Activity

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that integrates a naphthalene moiety with a pyrazole and dihydropyrimidine structure. This unique combination is hypothesized to confer various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and dihydropyrimidine rings followed by acylation with naphthalene derivatives. The structural integrity and purity of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing naphthalene rings have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cells. For example, a related compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .

-

Mechanism of Action : The mechanism by which these compounds exert their effects often involves:

- Cell Cycle Arrest : Studies have shown that treatment with similar compounds can lead to significant changes in cell cycle distribution, particularly increasing the percentage of cells in the S phase while decreasing those in G1 phase .

- Induction of Apoptosis : Flow cytometry analysis has demonstrated that these compounds can induce both early and late apoptosis in treated cells .

- In Vivo Efficacy : Animal studies have revealed that these compounds can effectively suppress tumor growth without evident toxicity at therapeutic doses. For instance, a related naphthalene derivative was shown to inhibit tumor growth significantly in a mouse model .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structural features have been reported to exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

| Study | Compound Tested | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Compound 6a | MDA-MB-231 | 0.5 | Apoptosis induction |

| Study 2 | Compound 8c | 4T1 | 0.7 | Cell cycle arrest |

| Study 3 | Similar naphthalene derivative | E. coli | 10 | Antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.